1-(2-Carboxyethyl)aziridine-2-carboxylic acid
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Overview
Description
1-(2-Carboxyethyl)aziridine-2-carboxylic acid is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Carboxyethyl)aziridine-2-carboxylic acid typically involves the cyclization of 1,2-amino alcohols or 1,2-azido alcohols. One common method is the cyclization of 1,2-amino alcohols under acidic conditions to form the aziridine ring. Another method involves the addition of carbenes to imines or the addition of nitrenes to alkenes .
Industrial Production Methods
Industrial production of aziridine derivatives, including this compound, often involves advanced synthetic procedures to ensure high yield and purity. The use of chiral catalysts is common in the synthesis of enantiomerically pure aziridines .
Chemical Reactions Analysis
Types of Reactions
1-(2-Carboxyethyl)aziridine-2-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as carbon, sulfur, oxygen, nitrogen, and halogen nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Ring Opening: This reaction is typically carried out in the presence of protic or Lewis acids, which activate the aziridine ring and facilitate nucleophilic attack.
Oxidation and Reduction:
Major Products Formed
The major products formed from the nucleophilic ring opening of this compound include various alkylated derivatives, depending on the nucleophile used .
Scientific Research Applications
1-(2-Carboxyethyl)aziridine-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: Aziridine derivatives have been studied for their potential as anticancer agents due to their ability to alkylate DNA and proteins.
Organic Synthesis: The compound serves as a valuable building block for the synthesis of various nitrogen-containing compounds.
Biological Studies: It has been used in studies involving protein disulfide isomerases (PDIs), which are enzymes involved in the formation and rearrangement of disulfide bonds in proteins.
Mechanism of Action
The mechanism of action of 1-(2-Carboxyethyl)aziridine-2-carboxylic acid involves the high strain energy of the aziridine ring, which promotes its reactivity towards nucleophiles. This reactivity leads to the ring-opening reactions that generate alkylated products. The compound can selectively alkylate thiol groups of proteins, which is particularly relevant in its potential anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Aziridine-2-carboxamide: Known for its anticancer activity and low toxicity.
2-Aziridinyl ketones: Used in the synthesis of various nitrogen-containing compounds.
Uniqueness
1-(2-Carboxyethyl)aziridine-2-carboxylic acid is unique due to its specific structure, which includes both a carboxyethyl group and a carboxylic acid group attached to the aziridine ring. This structure imparts distinct chemical properties and reactivity compared to other aziridine derivatives .
Properties
CAS No. |
223522-38-1 |
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Molecular Formula |
C6H9NO4 |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
1-(2-carboxyethyl)aziridine-2-carboxylic acid |
InChI |
InChI=1S/C6H9NO4/c8-5(9)1-2-7-3-4(7)6(10)11/h4H,1-3H2,(H,8,9)(H,10,11) |
InChI Key |
TXNWLQHSEQGNEE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N1CCC(=O)O)C(=O)O |
Origin of Product |
United States |
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